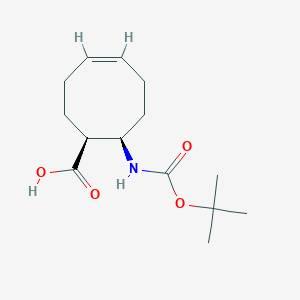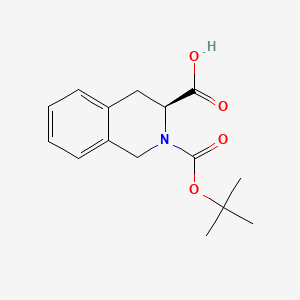
3-Methyl-3-phenoxyazetidine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidine derivatives, including those related to 3-Methyl-3-phenoxyazetidine HCl, often involves strategies aimed at constructing the four-membered ring with the desired substitution pattern. For instance, the synthesis of related compounds such as 3-fluoroazetidine-3-carboxylic acid from N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine showcases the complexity and potential approaches in azetidine synthesis (Van Hende et al., 2009).
Molecular Structure Analysis
The structural analysis of azetidine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography is often used to determine the precise molecular geometry of these compounds, providing insights into their reactivity and interactions with biological targets. For example, the structure of N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, a related compound, was established by X-ray crystallographic analysis (Glawar et al., 2013).
Chemical Reactions and Properties
3-Methyl-3-phenoxyazetidine HCl and similar azetidine derivatives participate in a variety of chemical reactions, influenced by their strained ring system and functional groups. For instance, azetidine-2-thiones undergo oxidative rearrangement in the presence of HCl and DMSO to form 5-aryloxazole-2-thiones, demonstrating the reactivity of the azetidine ring under oxidative conditions (Creary et al., 2008).
Applications De Recherche Scientifique
Oxidative Rearrangement Studies
Creary and Losch (2008) explored the reactivity of 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones with HCl in DMSO, resulting in the formation of 3-methyl-5-aryloxazole-2-thiones. This study highlighted the significant substituent effects and the oxygen atom's origin in the product, shedding light on oxidative rearrangement mechanisms relevant to 3-Methyl-3-phenoxyazetidine HCl and its derivatives (Creary & Losch, 2008).
Novel Molecule Synthesis for Anti-inflammatory Applications
Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules for potential anti-inflammatory applications. This work is relevant due to the structural relationship and potential similar applications of 3-Methyl-3-phenoxyazetidine HCl (Moloney, 2001).
Lipophilicity and Antioxidant Activity
Garrido et al. (2012) investigated hydroxycinnamic acids (HCAs) and their methyl, ethyl, propyl, and butyl esters, aiming to increase lipophilicity and cellular absorption. The study’s findings on the impact of esterification on lipophilicity and antioxidant properties provide insights that could be applicable to the manipulation of 3-Methyl-3-phenoxyazetidine HCl's properties for enhanced cellular activities (Garrido et al., 2012).
Corrosion Inhibition Studies
Errahmany et al. (2020) conducted a study on the inhibition efficiency of new compounds derived from quinazolinone, including 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, against mild steel corrosion in a 1.0 M HCl medium. This research on corrosion inhibitors can be referenced for understanding the interaction of 3-Methyl-3-phenoxyazetidine HCl with various materials and its potential role in corrosion protection (Errahmany et al., 2020).
Synthesis of Novel Cyclic Fluorinated Beta-amino Acid
Van Hende et al. (2009) discussed synthetic strategies toward 3-fluoroazetidine-3-carboxylic acid, focusing on its potential as a building block in medicinal chemistry. The methodologies and insights provided can be beneficial in manipulating or understanding the chemical behavior of 3-Methyl-3-phenoxyazetidine HCl for similar applications (Van Hende et al., 2009).
Propriétés
IUPAC Name |
3-methyl-3-phenoxyazetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(7-11-8-10)12-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSROYOGINVBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenoxyazetidine HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)
![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)